molecular formula C11H13NO B12734392 3-Buten-2-one, 3-methyl-4-phenyl-, oxime CAS No. 5460-65-1

3-Buten-2-one, 3-methyl-4-phenyl-, oxime

Cat. No.: B12734392
CAS No.: 5460-65-1
M. Wt: 175.23 g/mol
InChI Key: RPCAQDVUXPFSNA-CDKJVOIVSA-N
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Description

Significance of the Oxime Functional Group in Modern Organic Synthesis and Chemical Biology

The oxime functional group is a versatile and crucial component in the fields of organic synthesis and chemical biology. numberanalytics.com Oximes serve as important intermediates in the synthesis of a wide array of more complex molecules, including amines, nitriles, and various nitrogen-containing heterocycles. numberanalytics.comtestbook.com A notable reaction is the Beckmann rearrangement, where an oxime is converted into an amide, a transformation of significant industrial importance, such as in the synthesis of caprolactam for nylon-6 production. wikipedia.orgbritannica.com

In pharmacology and chemical biology, the oxime moiety is present in numerous biologically active compounds. mdpi.com Researchers have incorporated oximes into molecules designed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnumberanalytics.comnih.gov For instance, certain oxime derivatives are key components in antibiotics like cefotaxime (B1668864) and have been investigated for their ability to inhibit various protein kinases involved in tumorigenesis. numberanalytics.comnih.gov Furthermore, specific oxime compounds function as antidotes for nerve agent poisoning by reactivating the essential enzyme acetylcholinesterase. wikipedia.org The reactivity of oximes also lends them to applications in materials science for creating polymers and nanoparticles and in bioconjugation techniques. numberanalytics.comnsf.gov

Table 1: General Properties and Reactions of the Oxime Functional Group

Property Description
General Formula RR'C=N-OH wikipedia.org

| Classification | Aldoxime: R is an organic group, R' is H. ucla.eduKetoxime: R and R' are organic groups. ucla.edu | | Synthesis | Condensation of an aldehyde or ketone with hydroxylamine (B1172632) (H₂NOH). testbook.com | | Key Reactions | Reduction: Converts oximes to amines. britannica.comDehydration: Converts aldoximes to nitriles. britannica.comBeckmann Rearrangement: Converts oximes to amides under acidic conditions. wikipedia.org | | Biological Roles | Found in compounds with anticancer, anti-inflammatory, and antimicrobial activity; used as nerve agent antidotes. wikipedia.orgmdpi.com |

Structural Characteristics of α,β-Unsaturated Ketoximes: The Case of 3-Buten-2-one, 3-methyl-4-phenyl-, oxime

The structure of this compound is defined by several key features. As a ketoxime, it possesses the C=N-OH group, which can exist in two geometric (E/Z) stereoisomeric forms if the groups attached to the carbon are different. wikipedia.org

A defining feature of this molecule is its α,β-unsaturated system. The C=N double bond of the oxime is in conjugation with a C=C double bond. This conjugation between the pi systems of the double bonds influences the molecule's electronic properties and reactivity. libretexts.orgnih.gov The presence of an electron-withdrawing group in a conjugated system can create regions of electron deficiency, making the molecule susceptible to certain types of addition reactions. nih.gov The structure also includes a phenyl ring attached to the β-carbon of the unsaturated system and a methyl group on the α-carbon.

The spectroscopic properties of α,β-unsaturated ketoximes reflect this conjugated structure. In infrared (IR) spectroscopy, oximes typically show characteristic bands for O-H, C=N, and N-O bond stretching. wikipedia.org For α,β-unsaturated systems, the C=C and C=N stretching frequencies are influenced by conjugation. In Nuclear Magnetic Resonance (NMR) spectroscopy, the protons on the α and β carbons of the unsaturated system have characteristic chemical shifts, with the β-proton typically appearing further downfield due to the influence of the conjugated system. libretexts.orgnetlify.app The carbon atoms of the C=N and C=C bonds also show distinct signals in ¹³C NMR spectra. netlify.appnih.gov

Table 2: General Spectroscopic Features of α,β-Unsaturated Ketoximes

Spectroscopic Method Functional Group / Proton Typical Chemical Shift / Frequency Range
Infrared (IR) Spectroscopy O-H stretch ~3600 cm⁻¹ wikipedia.org
C=N stretch ~1665 cm⁻¹ (influenced by conjugation) wikipedia.org
N-O stretch ~945 cm⁻¹ wikipedia.org
¹H NMR Spectroscopy β-proton (on C=C) Downfield shift compared to normal vinylic protons (δ ~6.0-8.0 ppm) libretexts.org
α-proton (on C=C) Smaller downfield shift (δ ~5.5-7.0 ppm) libretexts.org
OH proton Variable, often broad signal
¹³C NMR Spectroscopy C=N carbon δ ~150-160 ppm nih.gov
β-carbon (of C=C) Downfield shift (δ ~120-150 ppm) netlify.app
α-carbon (of C=C) Upfield relative to β-carbon (δ ~100-130 ppm) netlify.app

Overview of Research Trajectories in Oxime Chemistry and Specific Focus Areas for the Compound

Current research in oxime chemistry is dynamic, with several key trajectories. A significant trend is the development of "green" and more sustainable synthetic methods, including the use of new catalysts, microwave irradiation, and flow chemistry techniques to improve efficiency and reduce environmental impact. numberanalytics.comnumberanalytics.com Another major area is the expansion of applications for oximes in materials science and the synthesis of novel pharmaceuticals. numberanalytics.comnsf.gov

While extensive research on the specific compound this compound is not widely documented, its structure suggests several potential areas for investigation. The parent ketone, 3-methyl-4-phenyl-3-buten-2-one (B155874), is known to act as a substrate for the enzyme glutathione (B108866) transferase, which is involved in cellular detoxification. This suggests that the oxime derivative could be explored for its interactions with biological systems.

Furthermore, studies on other α,β-unsaturated oximes have revealed significant biological activities. Some have shown potent anticancer activity by inhibiting tumor cell growth and key enzymes like BRAF(V600E) and EGFR TK. mdpi.comnih.gov Others have been identified as potent contact allergens, acting as prohaptens that become reactive after metabolic activation in the skin. nih.govacs.orgresearchgate.net Given these precedents, research on this compound could focus on its potential as a therapeutic agent or investigate its toxicological profile, particularly its capacity for metabolic activation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5460-65-1

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(NE)-N-[(E)-3-methyl-4-phenylbut-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H13NO/c1-9(10(2)12-13)8-11-6-4-3-5-7-11/h3-8,13H,1-2H3/b9-8+,12-10+

InChI Key

RPCAQDVUXPFSNA-CDKJVOIVSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=N/O)/C

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=NO)C

Origin of Product

United States

Synthetic Methodologies for 3 Buten 2 One, 3 Methyl 4 Phenyl , Oxime

Precursor Synthesis: 3-Buten-2-one, 3-methyl-4-phenyl-

The primary route to 3-Buten-2-one, 3-methyl-4-phenyl-, also known as benzylidene methyl ethyl ketone, is through the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, between benzaldehyde (B42025) and butanone. google.comnih.gov The regioselectivity of this reaction is a critical aspect, as butanone possesses two different enolizable α-carbons.

Acid-Catalyzed Aldol Condensation Strategies from Benzaldehyde and Butanone

Acid-catalyzed aldol condensation of benzaldehyde and butanone preferentially yields the desired product, (E)-3-methyl-4-phenyl-3-buten-2-one. orgsyn.org The reaction proceeds through the formation of the more substituted enol tautomer of butanone, which is thermodynamically more stable. quora.com This enol then acts as a nucleophile, attacking the protonated carbonyl of benzaldehyde. Subsequent dehydration leads to the formation of the conjugated system.

Commonly used acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). google.com For instance, the condensation can be achieved by reacting benzaldehyde with butanone in the presence of dry, gaseous HCl at low temperatures. lookchem.com Another method involves dissolving benzaldehyde and butanone in acetic acid and adding concentrated sulfuric acid dropwise, followed by stirring at room temperature. polimi.it A patent describes a process where concentrated hydrochloric acid is used as a catalyst with a reaction temperature of 78°C for 3 hours, achieving a yield of 43.03%. google.com Using sulfuric acid under similar conditions (65°C for 4 hours) resulted in a yield of 44.18%. google.com

Table 1: Acid-Catalyzed Synthesis of 3-Methyl-4-phenyl-3-buten-2-one (B155874)

CatalystReactants Ratio (Benzaldehyde:Butanone)SolventTemperature (°C)Time (h)Yield (%)Reference
Conc. HCl1:2.5 (mass ratio)None78343.03 google.com
Conc. H₂SO₄Not specifiedAcetic AcidRoom Temp.24Not specified polimi.it
Conc. H₂SO₄1:3.125 (mass ratio)None65444.18 google.com
p-Toluenesulfonic acid1:1.5-5 (mass ratio)None50-802-5>99 (purity) google.com
Methanesulfonic acid1:1.5-5 (mass ratio)None50-802-5>99 (purity) google.com
Glacial Acetic Acid1:1.5-5 (mass ratio)None50-802-5>99 (purity) google.com

Base-Catalyzed Aldol Condensation Approaches and Regioselectivity

In contrast to acid-catalyzed conditions, base-catalyzed aldol condensation of benzaldehyde and butanone typically leads to the formation of the linear product, (E)-1-phenyl-1-penten-3-one. orgsyn.org This is because the base, such as sodium hydroxide (B78521), kinetically deprotonates the less sterically hindered methyl group of butanone to form the corresponding enolate. quora.com This enolate then attacks the benzaldehyde.

While the linear product is favored, some studies have shown that the branched product can be formed as a minor component under base-catalyzed conditions. orgsyn.org The regioselectivity can be influenced by the specific base and reaction conditions, though the formation of 3-methyl-4-phenyl-3-buten-2-one is generally not the primary outcome. A general procedure for a base-catalyzed Claisen-Schmidt reaction involves dissolving the ketone and aldehyde in ethanol (B145695), followed by the addition of an aqueous sodium hydroxide solution at room temperature. rsc.org

Alternative Synthetic Routes to the α,β-Unsaturated Ketone Precursor

An alternative approach to synthesize α,β-unsaturated ketones is through the reaction of styrene (B11656) with acetic anhydride (B1165640) in the presence of a catalyst. One patented method describes the synthesis of (E)-4-phenyl-3-buten-2-one (a structural isomer of the target precursor) by reacting styrene and acetic anhydride in the presence of a mesoporous aluminosilicate (B74896) catalyst at 120-130°C. google.com While this specific patent focuses on a different isomer, it highlights an alternative pathway that avoids the direct use of butanone. Another documented method involves a Wittig reaction between benzaldehyde and methyl(triphenylphosphoranylidene). scribd.com

Oxime Formation from 3-Buten-2-one, 3-methyl-4-phenyl-

The conversion of the ketone precursor to its oxime is typically achieved through a condensation reaction with a hydroxylamine (B1172632) derivative.

Condensation Reactions with Hydroxylamine Hydrochloride

The most common method for the synthesis of oximes from ketones is the reaction with hydroxylamine hydrochloride (NH₂OH·HCl). uobaghdad.edu.iq This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The reaction is often carried out in the presence of a base to neutralize the HCl released and to facilitate the reaction.

Optimization of Reaction Conditions: Temperature, Solvent Systems (e.g., Ethanol, Pyridine (B92270), Water)

The efficiency of the oximation reaction can be significantly influenced by the choice of solvent and temperature. A classical method involves refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride with a base like pyridine. uobaghdad.edu.iq Pyridine acts as both a solvent and a base. Ethanol is also a commonly used solvent. orgsyn.org The reaction can also be performed in aqueous systems.

Optimization of these conditions is crucial for achieving high yields and purity. For instance, a study on the synthesis of various oximes found that a mixture of aldehyde/ketone, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ under solvent-free grinding conditions can lead to high yields in a short time. nih.gov Another approach for ketoxime synthesis involves grinding the ketone with hydroxylamine hydrochloride and sodium hydroxide with a few drops of a solvent like ethanol. researchgate.net While specific optimized conditions for 3-Buten-2-one, 3-methyl-4-phenyl- are not detailed in the reviewed literature, the general principles of oximation of α,β-unsaturated ketones suggest that a range of solvent systems and basic conditions could be employed. nih.gov A series of 1,3-diarylprop-2-en-1-one oximes were successfully synthesized by reacting the corresponding ketones with hydroxylamine hydrochloride in dry pyridine. uobaghdad.edu.iq

Table 2: General Conditions for Oxime Synthesis from Ketones

ReagentsSolvent(s)BaseTemperatureGeneral ObservationsReference(s)
Hydroxylamine hydrochlorideEthanol, PyridinePyridineRefluxClassical method for oxime synthesis. uobaghdad.edu.iq
Hydroxylamine hydrochlorideEthanolSodium Borohydride (for a different reaction on the enone)4°C to Room Temp.Not a direct oximation, but shows solvent compatibility. orgsyn.org
Hydroxylamine hydrochlorideNone (Solvent-free)Bi₂O₃ (catalyst)Room Temp. (grinding)Green chemistry approach with high yields. nih.gov
Hydroxylamine hydrochlorideEthanol (few drops)Sodium HydroxideRoom Temp. (grinding)Mechanochemical synthesis. researchgate.net
Hydroxylamine hydrochlorideDry PyridinePyridineNot specifiedUsed for synthesis of various α,β-unsaturated ketoximes. uobaghdad.edu.iq

Catalytic Enhancement of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine is a condensation reaction that can be significantly accelerated through the use of catalysts.

Acid catalysis is a conventional and effective method for promoting oxime formation. The reaction mechanism involves the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the nitrogen atom of hydroxylamine. Subsequent dehydration, also acid-catalyzed, leads to the formation of the C=N double bond of the oxime.

For the synthesis of 3-Buten-2-one, 3-methyl-4-phenyl-, oxime, the precursor ketone, (E)-3-methyl-4-phenylbut-3-en-2-one, can be synthesized via an acid-catalyzed aldol condensation of benzaldehyde and 2-butanone. polimi.it Common acid catalysts for this initial step include concentrated sulfuric acid or hydrochloric acid. rsc.orggoogle.com The subsequent oximation would typically proceed by reacting the purified ketone with hydroxylamine hydrochloride under acidic conditions. The pH of the reaction medium is a critical parameter; while acidic conditions are necessary, excessively low pH can lead to the non-nucleophilic protonated form of hydroxylamine, thus slowing the reaction.

Table 1: General Conditions for Acid-Catalyzed Aldol Condensation to form the Precursor Ketone

Reactant 1Reactant 2CatalystSolventTemperatureYieldReference
Benzaldehyde2-ButanoneConc. H₂SO₄Acetic AcidRoom Temp.59-90% rsc.org
Benzaldehyde2-ButanoneConc. HCl-60°C>99% (crude) google.com

This table represents the synthesis of the precursor ketone, not the oxime itself, as specific data for the acid-catalyzed oximation of this particular ketone is not detailed in the provided results.

Aniline (B41778) and its derivatives have emerged as effective organocatalysts for oxime formation, particularly at neutral pH where acid catalysis can be slow or incompatible with sensitive functional groups. rsc.orgrsc.org The catalytic cycle is proposed to involve the formation of a transient, highly reactive Schiff base (or iminium ion) between the ketone and the aniline catalyst. This intermediate is more susceptible to nucleophilic attack by hydroxylamine than the original ketone. The catalyst is then regenerated upon elimination of the oxime product.

Substituted anilines with electron-donating groups have been shown to be superior catalysts. rsc.orgrsc.org While specific studies on the aniline-catalyzed synthesis of this compound are not prevalent, this methodology presents a promising alternative to traditional acid catalysis, potentially offering milder reaction conditions and improved yields. The bifunctional activation mode of some chiral aromatic amines has been explored for activating α,β-unsaturated ketones in other contexts. rsc.org

Advancements in Green Chemistry Approaches for Oxime Synthesis (e.g., Ultrasound Irradiation)

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For oxime synthesis, several green approaches have been developed to minimize waste, reduce reaction times, and avoid hazardous solvents. ijprajournal.comnumberanalytics.com

One of the prominent green techniques is the use of ultrasound irradiation. researchgate.netmdpi.com Sonochemistry can significantly accelerate reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This method has been successfully applied to the synthesis of various ketoximes, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating. researchgate.net The condensation of ketones with hydroxylamine hydrochloride in solvents like ethanol or even water can be efficiently promoted by ultrasound. mdpi.com For α,β-unsaturated ketones, ultrasound has been shown to facilitate reactions with high efficiency. mdpi.comeurekaselect.comresearchgate.net

Another green approach involves solvent-free "grindstone chemistry," where reactants are simply ground together, sometimes with a solid catalyst like Bi₂O₃. nih.govbohrium.comresearchgate.net This method has been effective for converting a broad spectrum of aldehydes and ketones, including α,β-unsaturated ones like cinnamaldehyde, into their corresponding oximes in excellent yields and very short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Oxime Synthesis (General)

MethodConditionsReaction TimeYieldReference
Conventional (Silent)Ethanol, Stirring5 hours55% mdpi.com
UltrasoundEthanol3 hours75% mdpi.com
Conventional (Silent)Water, Stirring4 hours80% mdpi.com
UltrasoundWater1 hour96% mdpi.com

This table illustrates the general advantages of ultrasound in oxime synthesis from a model substrate, as specific data for this compound was not available.

Synthesis of O-Substituted Derivatives of this compound (Oxime Ethers)

Oxime ethers are valuable synthetic intermediates and are present in various biologically active molecules. researchgate.net The synthesis of O-substituted derivatives of this compound would involve the formation of an ether linkage at the oxygen atom of the oxime.

A common method for preparing oxime ethers is the O-alkylation of the parent oxime. This is typically achieved by treating the oxime with a base to form the more nucleophilic oximate anion, followed by reaction with an alkylating agent (e.g., an alkyl halide).

More advanced, one-pot methods have been developed. For instance, alcohols can be converted into alkylating agents in situ using reagents like triphenylphosphine (B44618) and carbon tetrachloride, which then react with the oxime in the presence of a base like DBU to form the corresponding O-alkyl oxime ether. organic-chemistry.org This method has been shown to be effective for a variety of alcohols and oximes. organic-chemistry.org While direct examples for this compound are not provided, these general procedures are applicable.

Reactivity and Transformations of 3 Buten 2 One, 3 Methyl 4 Phenyl , Oxime

Functional Group Interconversions of the Oxime Moiety

The oxime group (C=N-OH) is a cornerstone of synthetic chemistry due to its dual nature as a protective group for carbonyls and as a precursor for a variety of other nitrogen-containing functional groups. wikipedia.orgtandfonline.com The reactivity of 3-Buten-2-one, 3-methyl-4-phenyl-, oxime is dictated by the interplay between the oxime itself and the adjacent unsaturated framework.

The reduction of oximes is a fundamental method for the synthesis of primary amines. wikipedia.org For this compound, this transformation would yield the corresponding primary amine, 4-methyl-5-phenyl-4-penten-2-amine. Various reducing agents can accomplish this, each with its own set of conditions and selectivities.

Common methods include catalytic hydrogenation over metal catalysts like Raney Nickel or Platinum, or chemical reduction using hydride reagents such as Lithium Aluminum Hydride (LiAlH₄). wikipedia.orgwikipedia.org The use of sodium metal in a protic solvent is also a classic method for oxime reduction. wikipedia.org The presence of the carbon-carbon double bond in the substrate requires careful selection of the reducing agent and conditions to avoid its concurrent reduction.

Table 1: Reagents for Reductive Transformation to Amines

Reagent Conditions Expected Product
H₂/Raney Ni High pressure, alcohol solvent 4-methyl-5-phenyl-4-penten-2-amine
LiAlH₄ Anhydrous ether or THF, followed by aqueous workup 4-methyl-5-phenyl-4-penten-2-amine

The dehydration of oximes to nitriles is a common transformation, particularly for aldoximes. wikipedia.orgtandfonline.comnih.gov This can be achieved using various dehydrating agents such as acid anhydrides, thionyl chloride, or phosphorus pentachloride. wikipedia.orgwikipedia.orgresearchgate.net For ketoximes like this compound, this direct dehydration is not the typical pathway. Instead, the reaction often proceeds through a Beckmann fragmentation, especially given the α,β-unsaturated nature of the molecule which can stabilize the resulting carbocationic intermediate. wikipedia.orgnih.gov This fragmentation competes with the standard Beckmann rearrangement and is favored by structural features that stabilize the fragments. The likely product of such a fragmentation would be (E)-3-phenyl-2-butenenitrile.

Table 2: Reagents for Conversion to Nitriles (via Fragmentation)

Reagent/Condition Reaction Type Expected Product
Acid Catalysis (e.g., H₂SO₄), Heat Beckmann Fragmentation (E)-3-phenyl-2-butenenitrile

Oximes can be oxidized to the corresponding nitro compounds. ebi.ac.uk This transformation typically employs strong oxidizing agents, particularly peroxy acids. britannica.com Peroxytrifluoroacetic acid, generated in situ from trifluoroacetic acid and hydrogen peroxide, is a particularly effective reagent for this conversion, capable of oxidizing even hindered oximes in good yields. acs.org Another useful reagent is sodium perborate (B1237305) in glacial acetic acid, which provides a convenient and safer alternative. organic-chemistry.orgorganic-chemistry.org Applying these methods to this compound would be expected to produce 2-nitro-4-methyl-5-phenyl-4-pentene.

Table 3: Reagents for the Formation of Nitro Compounds

Reagent Conditions Expected Product
Peroxytrifluoroacetic acid (CF₃CO₃H) Trifluoroacetic acid, H₂O₂ 2-nitro-4-methyl-5-phenyl-4-pentene

Nitrones are 1,3-dipoles with significant applications in cycloaddition reactions for the synthesis of heterocyclic compounds. nih.govwikipedia.org They can be generated from oximes through various methods. One common route involves the N-alkylation of the oxime. rsc.org Alternatively, oxidation of the corresponding N-substituted hydroxylamine (B1172632), which could be derived from the reduction of the oxime followed by N-substitution, can yield nitrones. wikipedia.org Flavin-dependent monooxygenases are also known to catalyze the oxidation of nitrogen atoms to form nitrones in biological systems. nih.govnih.gov For this compound, reaction with an alkylating agent like an alkyl halide could potentially lead to the corresponding N-alkyl nitrone.

Table 4: General Pathways for the Generation of Nitrones

Method Reagents Intermediate/Product Type
N-Alkylation Alkyl Halide (e.g., CH₃I) N-methyl nitrone

The Beckmann rearrangement is a signature reaction of ketoximes, converting them into N-substituted amides under acidic conditions. wikipedia.orgjk-sci.com The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. wikipedia.org Therefore, the E and Z isomers of this compound would yield different amide products.

Z-isomer: The styryl group (CH=CHPh) is anti to the hydroxyl group. Migration of this group would lead to N-((E)-1-phenylprop-1-en-2-yl)acetamide.

E-isomer: The methyl group is anti to the hydroxyl group. Migration of the methyl group would result in N-methyl-(E)-3-phenyl-2-butenamide.

A wide array of acidic catalysts can promote this rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride. wikipedia.orgnih.govlibretexts.org

Table 5: Beckmann Rearrangement of this compound

Isomer Migrating Group Reagent Product
Z-isomer Styryl H₂SO₄ or PCl₅ N-((E)-1-phenylprop-1-en-2-yl)acetamide

The regeneration of a carbonyl compound from its oxime, known as deoximation, is a crucial deprotection step in multi-step synthesis. tandfonline.comiwu.edu Oximes are generally stable, but their cleavage back to the parent ketone, 3-methyl-4-phenyl-3-buten-2-one (B155874), can be accomplished under various conditions.

Classical methods involve hydrolysis with strong mineral acids, though this can be harsh. wikipedia.orgniscpr.res.in Milder, oxidative cleavage methods are often preferred. A variety of reagents have been developed for this purpose, including bismuth(III) nitrate (B79036) pentahydrate, periodic acid, and systems using hypervalent iodine reagents. tandfonline.comiwu.eduorganic-chemistry.orgorganic-chemistry.org These methods offer high yields and compatibility with other functional groups.

Table 6: Reagents for Regenerative Deoximation

Reagent Conditions Product
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) Acetone-H₂O, Cu(OAc)₂ catalyst 3-methyl-4-phenyl-3-buten-2-one
Periodic Acid (H₅IO₆) Solvent-free, room temperature 3-methyl-4-phenyl-3-buten-2-one
Koser's Reagent ([PhI(OH)OTs]) THF, room temperature 3-methyl-4-phenyl-3-buten-2-one

Cyclization Reactions and Heterocycle Synthesis

The unique structure of this compound, featuring an oxime functional group, a carbon-carbon double bond, and a phenyl ring, provides multiple reactive sites for intramolecular and intermolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds.

Synthesis of Isoxazolines, Isoxazoles, and Oxadiazoles via Nitrile Oxides

The oxime moiety serves as a key functional group for the generation of nitrile oxide intermediates, which are highly reactive 1,3-dipoles. These intermediates are central to the synthesis of several five-membered heterocycles. nih.gov The classical method for generating nitrile oxides from oximes involves dehydration, often using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). organic-chemistry.org

Once formed from this compound, the corresponding nitrile oxide can undergo cycloaddition reactions.

Isoxazolines : Intramolecular [3+2] cycloaddition of the nitrile oxide with the pendant butenyl group would lead to the formation of a fused bicyclic isoxazoline (B3343090) system. The reaction is typically regioselective and provides a direct route to complex heterocyclic frameworks. core.ac.uk

Isoxazoles : In the presence of an external alkyne, the generated nitrile oxide can participate in an intermolecular [3+2] cycloaddition to yield highly substituted isoxazoles. nih.govorganic-chemistry.org This approach allows for significant molecular diversity in the final product. Alternatively, isoxazoles can be formed from isoxazolines via an oxidation step.

Oxadiazoles : 1,3,4-Oxadiazoles are typically synthesized by the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govorganic-chemistry.org While not a direct transformation via a nitrile oxide from the title compound alone, the oxime could potentially be converted to a hydrazide derivative and then subjected to cyclization conditions to form a 1,2,4-oxadiazole. A more direct, though less common, route could involve the cycloaddition of the nitrile oxide with a nitrile (R-C≡N) to furnish a 1,2,4-oxadiazole.

The following table outlines potential cycloaddition reactions starting from the nitrile oxide derived from this compound.

Reagent/ConditionIntermediateProduct Type
Dehydrating Agent (e.g., NCS)Nitrile OxideBicyclic Isoxazoline
Dehydrating Agent + Terminal AlkyneNitrile Oxide3,5-Disubstituted Isoxazole
Dehydrating Agent + NitrileNitrile Oxide1,2,4-Oxadiazole

Metal-Catalyzed Rearrangements to Biologically Relevant Structures (e.g., Oxazepines, Pyridols, Pyridines, Pyrroles)

Transition metal catalysis enables a variety of rearrangements and cycloadditions of oximes and their derivatives, providing access to a range of biologically significant heterocycles. rsc.org

Pyrroles : Copper-catalyzed reactions of ketoxime acetates with electron-deficient alkynes can yield highly substituted pyrroles. rsc.org This process is described as a formal [3+2] cycloaddition. For this compound acetate (B1210297), reaction with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a copper catalyst would be expected to produce a polysubstituted pyrrole. nih.gov

Pyridines : Polysubstituted pyridines can be synthesized through copper-catalyzed oxidative coupling of oxime esters with various partners. nih.gov For instance, a [3+3] cyclization between an oxime acetate and cyclopropanol, catalyzed by a TEMPO derivative, can produce pyridine (B92270) derivatives. nih.gov

Oxazepines : The synthesis of 1,3-oxazepine rings often involves the cycloaddition of Schiff bases with anhydrides. jmchemsci.comresearchgate.net A plausible, though not directly reported, pathway for the title compound could involve a metal-catalyzed rearrangement or a Beckmann-type rearrangement followed by cyclization to form a seven-membered oxazepine ring.

Oxidative Cyclization Reactions, including C-H Bond Cleavage

Oxidative cyclization offers a powerful method for forming new rings by creating a bond between two atoms, often involving the cleavage of a C-H bond. rsc.org For oxime derivatives, this can be initiated by photoinduced electron transfer (PET). nih.gov In the case of 2′-arylbenzaldehyde oxime ethers, irradiation in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) (DCA) leads to the formation of a radical cation. nih.gov Subsequent intramolecular nucleophilic attack of the aryl ring onto the electron-deficient nitrogen, followed by rearomatization, yields phenanthridines.

For this compound ether, a similar mechanism can be proposed. Upon single-electron oxidation, the phenyl ring could attack the oxime nitrogen. This intramolecular cyclization, involving C-H bond cleavage on the phenyl ring, would likely lead to the formation of a substituted quinoline (B57606) or isoquinoline (B145761) derivative after subsequent reaction steps. This strategy highlights the use of the oxime group as an internal oxidant in C-H functionalization reactions. rsc.org

Transition Metal-Catalyzed Processes

Transition metals, particularly copper and ruthenium, catalyze a unique set of reactions involving oximes, transforming them into valuable cyclic and acyclic products through novel mechanistic pathways.

Copper-Catalyzed Heck-like Cyclizations of Oxime Esters

While the Heck reaction traditionally involves palladium catalysis, copper has emerged as a sustainable alternative for similar transformations. Copper-catalyzed Heck-like cyclizations of oxime esters proceed through a distinct mechanism involving an iminyl radical intermediate. rsc.orgrsc.org The process is initiated by a single-electron transfer from a Cu(I) species to the oxime ester, leading to the cleavage of the N-O bond and formation of a Cu(II) species and an iminyl radical.

For the O-acyl ester of 3-Buten-2-one, 3-methyl-4-phenyl-, this iminyl radical can undergo a 5-exo-trig cyclization onto the pendant alkene. The resulting alkyl radical is then oxidized by the Cu(II) species to a carbocation, which eliminates a proton to afford the final cyclized product, a substituted dihydropyrrole, while regenerating the Cu(I) catalyst. This reaction provides an efficient route to N-heterocyclic scaffolds. rsc.org

The table below summarizes the expected outcome of this cyclization.

SubstrateCatalyst SystemProduct
This compound acetateCu(I) salt / Ligand / Base5-Benzylidene-4,5-dihydro-4-methyl-1H-pyrrole derivative

Ruthenium Alkylidene-Mediated Olefination Reactions

Ruthenium alkylidene complexes, such as the Grubbs catalysts, are renowned for their role in olefin metathesis reactions. While direct olefination of the oxime group itself is not a standard transformation, the butenyl moiety of this compound is a prime substrate for metathesis.

Cross-Metathesis (CM) : In the presence of a ruthenium alkylidene catalyst, the title compound can react with a partner olefin. This would result in the exchange of alkylidene groups, modifying the side chain of the molecule and leading to new, more complex structures.

Ring-Closing Metathesis (RCM) : While the parent molecule cannot undergo RCM, a simple modification, such as the introduction of another double bond (e.g., by converting the oxime to an O-allyl oxime ether), would create a diene. This modified substrate could then undergo RCM catalyzed by a ruthenium alkylidene to form a seven-membered heterocyclic ring containing the N-O bond. Such strategies have been used to synthesize N-sulfonyl and N-acylpyrroles from diallylamines via RCM followed by an in-situ oxidation step. organic-chemistry.org

Palladium-Catalyzed Transformations and Imino-Pd(II) Intermediates

Palladium catalysis offers a powerful tool for the cyclization of unsaturated oximes. In the case of derivatives of this compound, such as its O-pentafluorobenzoyl ester, palladium(0) complexes can initiate a cascade of reactions leading to the formation of heterocyclic structures. acs.org The catalytic cycle is generally understood to commence with the oxidative addition of the N-O bond of the oxime ester to a Pd(0) complex. This step is crucial as it generates a reactive imino-Pd(II) intermediate. acs.org

The formation of these alkylideneaminopalladium(II) species is a key event, enabling subsequent intramolecular reactions. acs.org For a substrate like this compound, the tethered alkene functionality is positioned to undergo an intramolecular Heck-type reaction, also known as an amino-Heck reaction. acs.org This intramolecular carbopalladation, where the imino-palladium species adds across the C=C double bond, leads to the formation of a new carbon-carbon bond and a cyclic alkyl-Pd(II) intermediate. Subsequent β-hydride elimination from this intermediate can then furnish a dihydropyrrole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net The regioselectivity of the cyclization can be influenced by the substrate and the catalyst system employed. acs.org

A related transformation is the palladium-catalyzed carboetherification of β,γ-unsaturated ketoximes with gem-dihaloolefins, which proceeds through a tandem cyclization reaction to yield isoxazoline-linked benzofurans. rsc.org While this specific reaction introduces an external coupling partner, it underscores the utility of palladium catalysis in activating unsaturated oximes for complex molecule synthesis. The mechanism likely involves the formation of an imino-Pd(II) species that participates in a cascade of bond-forming events.

Catalyst System Oxime Derivative Intermediate Product Type
Pd(PPh₃)₄ / Et₃NO-Pentafluorobenzoyl oxime esterImino-Pd(II)Dihydropyrroles/Pyrroles acs.org
Pd Catalystβ,γ-Unsaturated ketoximeImino-Pd(II)Isoxazoline-benzofuran bis-heterocycles rsc.org

Radical Chemistry Involving Oxime Radicals

The oxime functionality of this compound can be readily converted into a highly reactive iminoxyl radical (also known as an oxime radical) through a one-electron oxidation process. nih.gov This transformation can be achieved using various oxidizing agents, such as cerium(IV) ammonium (B1175870) nitrate, lead(IV) acetate, or systems like TEMPO/DEAD. nih.gov The resulting radical derived from this compound possesses a unique electronic structure.

The unpaired electron in an iminoxyl radical is not localized on the oxygen atom but is delocalized across the N-O fragment. beilstein-journals.org This delocalization is a key feature of its reactivity, allowing it to act as either an O-centered or a N-centered radical. beilstein-journals.org Quantum chemical calculations and EPR spectroscopy have shown that significant spin density resides on both the oxygen and nitrogen atoms. beilstein-journals.org This dual nature is fundamental to the diverse reaction pathways available to the oxime radical of this compound.

Property Description
Generation Method One-electron oxidation of the corresponding oxime. nih.gov
Radical Type Iminoxyl or Oxime Radical. nih.gov
Key Electronic Feature Delocalization of the unpaired electron between the oxygen and nitrogen atoms. beilstein-journals.org
Reactivity Can react as either an O-centered or N-centered radical. beilstein-journals.org

Once generated, the oxime radical of this compound can undergo several intramolecular reactions, primarily dictated by the proximity of the radical center to other functional groups within the molecule. beilstein-journals.org The two principal pathways are intramolecular addition to the carbon-carbon double bond and intramolecular hydrogen atom abstraction. nih.govbeilstein-journals.org

The presence of the butenyl moiety in this compound makes intramolecular radical addition a highly favorable process. The oxidation of β,γ-unsaturated oximes can lead to a 5-exo-trig radical cyclization. nih.gov In this reaction, the iminoxyl radical adds to the internal carbon-carbon double bond. Depending on whether the oxygen or nitrogen atom of the delocalized radical participates in the bond formation, different heterocyclic products can be formed. beilstein-journals.org Attack by the oxygen atom, which is commonly observed in these intramolecular cyclizations, leads to the formation of a five-membered isoxazoline ring. nih.govbeilstein-journals.org This is followed by the formation of a carbon-centered radical, which is then trapped to yield the final product. Systems such as TBAI/TBHP have been shown to mediate such cascade cyclizations effectively. beilstein-journals.org

Alternatively, the oxime radical can undergo an intramolecular hydrogen atom abstraction (HAT). beilstein-journals.org This process typically occurs when a C-H bond is accessible to the radical center through a sterically favored transition state, often a six-membered ring (a 1,5-HAT). nih.govlibretexts.org For the oxime of 3-Buten-2-one, 3-methyl-4-phenyl-, a 1,5-HAT could potentially occur from the benzylic position (C4), leading to the formation of a new carbon-centered radical. This newly formed radical can then participate in subsequent cyclization or other radical-mediated transformations. beilstein-journals.org The competition between intramolecular addition and hydrogen abstraction depends on the specific substrate geometry and reaction conditions. beilstein-journals.org

Reaction Type Description Resulting Product from this compound radical
Intramolecular Radical Addition 5-exo-trig cyclization of the iminoxyl radical onto the C=C double bond. nih.govSubstituted isoxazoline via C-O bond formation. beilstein-journals.org
Intramolecular Hydrogen Atom Abstraction Abstraction of a hydrogen atom, typically via a 1,5-HAT, to form a C-centered radical. beilstein-journals.orgnih.govA C4-centered radical intermediate.

Stereochemical Aspects of 3 Buten 2 One, 3 Methyl 4 Phenyl , Oxime and Its Derivatives

E/Z Isomerism and Geometrical Stereoisomeric Shapes of Oximes

For an unsymmetrical ketoxime like 3-Buten-2-one, 3-methyl-4-phenyl-, oxime, where the two groups attached to the carbon of the C=N bond are different (a methyl group and a 1-methyl-2-phenylvinyl group), two distinct geometric stereoisomers can exist. wikipedia.org These isomers are designated using the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.

The groups on the nitrogen atom are the hydroxyl (-OH) group and a lone pair. The groups on the carbon atom are the methyl group and the (E)-1-methyl-2-phenylethen-1-yl group. According to CIP rules, the -OH group has a higher priority than the lone pair. On the carbon side, the (E)-1-methyl-2-phenylethen-1-yl group has a higher priority than the methyl group.

Z-isomer : The higher-priority groups (the -OH group and the 1-methyl-2-phenylvinyl group) are on the same side of the C=N double bond.

E-isomer : The higher-priority groups are on opposite sides of the C=N double bond.

An older, but still common, nomenclature uses the prefixes syn and anti to describe the spatial relationship between a specific group and the hydroxyl group. adichemistry.com For a ketoxime, the name must specify which group is syn or anti to the -OH group. For example, syn-methyl-(1-methyl-2-phenylvinyl)ketoxime would refer to the isomer where the methyl group and the hydroxyl group are on the same side (the E-isomer). adichemistry.com

Table 1: Geometrical Isomers of this compound

Isomer ConfigurationDescriptionStructure
(E)-isomer The hydroxyl group is on the opposite side of the higher-priority (1-methyl-2-phenylvinyl) group.
(Z)-isomer The hydroxyl group is on the same side as the higher-priority (1-methyl-2-phenylvinyl) group.

Note: Placeholder images are used. The structures depict the relative positions of the substituents around the C=N double bond.

Stereoselective Synthesis and Isolation of Oxime Isomers

The synthesis of oximes typically involves the condensation reaction of a ketone or aldehyde with hydroxylamine (B1172632). sarthaks.com Achieving stereoselectivity, the preferential formation of one stereoisomer over another, is a significant challenge in organic synthesis. pku.edu.cn Often, the reaction yields a mixture of E and Z isomers, which may be separable by techniques like flash chromatography. maynoothuniversity.ie

The ratio of E/Z isomers formed during oximation can be influenced by several factors, with steric and electronic effects being paramount. pku.edu.cnacs.org

Steric Hindrance : The traditional approach to achieving stereoselectivity relies on the steric bulk of the substituents on the ketone. pku.edu.cn The incoming hydroxylamine will approach the carbonyl carbon from the less sterically hindered face, which can favor the formation of one isomer. In the case of 3-methyl-4-phenyl-3-buten-2-one (B155874), the larger 1-methyl-2-phenylvinyl group would likely direct the hydroxyl group to the anti position relative to it, potentially favoring the E-isomer.

Solvent Effects : The choice of solvent can play a crucial role in determining the isomeric ratio. Solvents capable of forming hydrogen bonds, such as dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270), can selectively stabilize one isomer over the other. nih.gov For instance, a solvent molecule may form a hydrogen bond with the oxime's OH group, but this interaction could be sterically hindered in one isomer, leading to the preferential formation or crystallization of the other. nih.gov

Catalysts and pH : Acidic conditions are often used to catalyze oxime formation. However, the pH of the medium can also influence the E/Z ratio and promote isomerization between the forms. The use of specific catalysts, such as iridium complexes in asymmetric hydrogenation, has been shown to be highly stereoselective, indicating that catalysis can be a powerful tool for controlling oxime geometry. nih.gov

Table 2: Factors Affecting Stereoselectivity in Oxime Synthesis

FactorInfluence on StereoselectivityExample
Steric Hindrance The bulkier substituent often directs the -OH group to the opposite (anti) side.In steroidal ketones, oximation can be highly stereospecific due to the rigid, bulky framework. nih.gov
Solvent Hydrogen-bonding solvents can stabilize one isomer through intermolecular bonds, favoring its formation.In DMSO, the E-isomer of some oximes is stabilized by a strong hydrogen bond with the solvent's oxygen atom. nih.gov
Catalysts/Acids Can accelerate the reaction and may favor the formation of the thermodynamically more stable isomer.Acid-assisted hydrogenation of oximes with chiral Iridium catalysts can achieve high stereoselectivity. nih.gov

Modern synthetic techniques offer alternative approaches to controlling stereochemistry while often being more environmentally friendly.

Mechanochemical Synthesis : This solvent-free approach involves grinding solid reactants together to induce a chemical reaction. mdpi.comresearchgate.net It can accelerate reaction rates and, in some cases, lead to different selectivity compared to solution-phase reactions. mdpi.com For the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, mechanochemistry provided almost complete conversion in minutes. mdpi.com This method minimizes risks associated with hydroxylamine solutions and represents a sustainable alternative to classical synthesis. mdpi.comresearchgate.net

Microwave Synthesis : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields. mdpi.comnih.gov The rapid, uniform heating can influence the stereochemical outcome. This technique has been successfully used for the chemoselective synthesis of oxime-linked glycoconjugates and various heterocyclic systems, demonstrating its potential for producing specific isomers efficiently. mdpi.comorganic-chemistry.org

Influence of Oxime Stereochemistry on Reaction Pathways and Reactivity

The distinct E/Z geometry of an oxime is not merely a structural curiosity; it profoundly dictates the molecule's subsequent chemical reactivity and the reaction pathways it can undertake. maynoothuniversity.iersc.org The fixed spatial arrangement of the substituents determines which orbitals can interact during a reaction, leading to stereospecific outcomes.

Electrocyclization reactions, which involve the formation of a ring via the rearrangement of π-electrons in a conjugated system, are highly dependent on the stereochemistry of the starting material. youtube.commasterorganicchemistry.com Studies on ω-alkenyl oximes have shown that the E and Z isomers can follow completely different reaction pathways upon heating. maynoothuniversity.iersc.org

For example, in certain systems, the anti-alkenyl oximes (E-isomers) undergo thermally induced cyclization to afford cyclic nitrones. In stark contrast, the corresponding syn-oximes (Z-isomers) react via an alternative pathway, an intramolecular cycloaddition, to yield fused isoxazolidine (B1194047) derivatives. maynoothuniversity.iersc.org This divergence occurs because the energy barrier to isomerize between the E and Z forms is significantly higher than the energy required for cyclization, meaning each isomer is locked into its own specific reaction channel. maynoothuniversity.iersc.org This principle would apply to derivatives of this compound, where the geometry would predetermine the outcome of intramolecular reactions involving the butenyl chain.

The stereochemistry of the oxime directly impacts the activation energy of potential reaction pathways. maynoothuniversity.iemdpi.com The transition state for a given cyclization or cycloaddition reaction will have a different geometry and, therefore, a different energy depending on whether it originates from the E or Z isomer.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for mapping these reaction profiles and understanding energy barriers. mdpi.comnih.gov For the cycloaddition of nitrile oxides (which can be formed from oximes), the energy barrier for different reaction pathways is directly influenced by the substitution pattern and geometry. mdpi.com Research on the cyclization of unsaturated oximes has shown that the Gibbs free energy barrier associated with ring closure can be significantly lower for one isomer compared to the other. mdpi.com For instance, the ring closure of a β,γ-unsaturated oximate ion was found to have an energy barrier approximately 40% lower than that of the corresponding α,β-unsaturated form, demonstrating a profound kinetic preference dictated by the molecule's geometry. mdpi.com This highlights that the stereochemical configuration is a key factor in controlling the kinetics and thermodynamics of cyclization reactions. maynoothuniversity.iersc.org

Mechanistic Investigations

Detailed Reaction Mechanisms of Oxime Formation

The formation of an oxime from a ketone, such as 3-methyl-4-phenyl-3-buten-2-one (B155874), and hydroxylamine (B1172632) is a classic condensation reaction. byjus.comwikipedia.org The process is typically performed in a weakly acidic medium and involves a two-stage addition-elimination mechanism. nih.govquimicaorganica.orgnumberanalytics.com

The initial step in the formation of 3-Buten-2-one, 3-methyl-4-phenyl-, oxime is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the parent ketone. youtube.comyoutube.com The nucleophilicity of hydroxylamine's nitrogen is enhanced by the adjacent oxygen atom, a phenomenon known as the alpha effect. ic.ac.uk

This reaction is generally catalyzed by acid. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophile. nih.govyoutube.com The attack by hydroxylamine leads to the formation of a transient, unstable species known as a tetrahedral intermediate, or carbinolamine. nih.govyoutube.com This intermediate is characterized by an sp3-hybridized carbon atom that was formerly the sp2-hybridized carbonyl carbon. youtube.com

The formation of this tetrahedral intermediate can be represented by the following general mechanism:

Protonation of the Carbonyl Group: An acid catalyst (HA) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. youtube.com This breaks the C=O pi bond, with the electrons moving to the oxygen atom.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral tetrahedral intermediate. youtube.com

Computational studies on analogous systems have explored the transition state of this step, suggesting a cyclic mechanism involving water molecules to facilitate the necessary proton transfers, thereby avoiding the buildup of significant charge separation. ic.ac.uk

Following the formation of the carbinolamine intermediate, the reaction proceeds via an acid-catalyzed dehydration step to yield the final oxime product and a molecule of water. nih.govbeyond-tutors.com This elimination process involves the protonation of the hydroxyl group on the tetrahedral intermediate, converting it into a good leaving group (H₂O). youtube.comyoutube.com The lone pair on the adjacent nitrogen atom then assists in expelling the water molecule, leading to the formation of the C=N double bond characteristic of an oxime. nih.govyoutube.com

The rate-determining step (RDS) of oxime formation is highly dependent on the pH of the reaction medium. nih.gov

At moderately acidic to neutral pH (approx. 3-7): The acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step. nih.gov In this range, there is enough acid to catalyze the elimination of water, but the concentration of the nucleophile (hydroxylamine) is not significantly diminished by protonation.

At strongly acidic pH (typically below 3): The nucleophilic attack of hydroxylamine on the carbonyl group becomes the rate-determining step. nih.gov This is because at very low pH, the hydroxylamine is extensively protonated to form H₃NOH⁺. This protonated form is not nucleophilic, which slows down the initial addition step. nih.gov

Consequently, the reaction is fastest at an optimal pH, typically around 4.5, which represents a balance between the need for acid catalysis for dehydration and the need to maintain a sufficient concentration of the unprotonated, nucleophilic hydroxylamine. nih.govsciencemadness.org

Kinetic studies provide quantitative data on reaction rates and dependencies on reactant concentrations, which are essential for understanding and optimizing reaction conditions. The formation of oximes is subject to general acid catalysis, meaning that not just protons, but other acidic species in the solution can catalyze the reaction. nih.gov

The reaction rate can exhibit different orders depending on the conditions. For instance, at a sufficiently high excess of the hydroxylamine nucleophile, the formation of oximes can become independent of the nucleophile concentration, consistent with the dehydration of the tetrahedral intermediate being the rate-limiting step. nih.gov

While Michaelis-Menten kinetics are most famously associated with enzyme-catalyzed reactions, the mathematical model can be applied to other catalytic systems where a catalyst (like an acid) and a substrate form an intermediate complex. In the context of oxime formation, the reaction rate (v) can be described by an equation that shows a dependence on the concentrations of the carbonyl compound, hydroxylamine, and the acid catalyst. Kinetic analyses of oxime formation from various aldehydes and ketones have been performed, yielding rate and equilibrium constants that illuminate the influence of substrate structure and reaction conditions. acs.orgnih.gov For example, model calculations for the reactivation of inhibited acetylcholinesterase by oximes suggest that a reactivity rate constant (kᵣ) greater than 0.1 min⁻¹ and an affinity constant (K₋) less than 100 µM are minimal requirements for effectiveness, highlighting the kinetic prerequisites for such processes. nih.gov

Carbonyl CompoundpH RangeRate-Determining StepKinetic ObservationReference
General Ketones/Aldehydes~3 - 7Dehydration of Tetrahedral IntermediateRate is dependent on acid concentration but can become independent of nucleophile concentration at high excess. nih.gov
General Ketones/Aldehydes< 3Nucleophilic AttackReaction rate decreases as pH drops due to non-nucleophilic protonated hydroxylamine. nih.gov
Pyridinecarboxaldehydes1 - 13Varies with pHComplex pH-rate profile showing changes in the rate-determining step. acs.org
Pyruvic Acid-Not specifiedKinetic and mechanistic data reported for oxime formation. acs.org

Table 1: Summary of Kinetic Findings in Oxime Formation Reactions.

Mechanistic Analysis of Oxime Transformations

The oxime functional group in this compound is not merely a stable endpoint but a versatile handle for further chemical transformations. Mechanistic analyses of these subsequent reactions are critical for developing novel synthetic methodologies.

O-substituted oximes are effective precursors for generating nitrogen-centered iminyl radicals. bohrium.comresearchgate.net This transformation is typically initiated by a single-electron transfer (SET) event, which can be promoted by photoredox catalysts, metal salts (e.g., Copper or Iron), or reducing agents like samarium diiodide (SmI₂). bohrium.comorganic-chemistry.org The resulting iminyl radical is a powerful synthon for a variety of reactions, including intramolecular cyclizations. bohrium.comrsc.org

In a typical catalytic cyclization, the iminyl radical generated from an unsaturated oxime can add to a carbon-carbon double or triple bond within the same molecule. bohrium.comlibretexts.org

Radical Generation: An electron transfer to or from the oxime derivative leads to the cleavage of the N-O bond, generating an iminyl radical. researchgate.netorganic-chemistry.org

Intramolecular Cyclization: The nitrogen-centered radical adds to an internal π-system. These cyclizations show high regioselectivity, with a strong preference for forming five-membered rings over six-membered ones where both are possible. libretexts.org

Propagation/Termination: The resulting carbon-centered radical can then be trapped or further react to yield the final heterocyclic product.

Mechanistic studies, including radical clock experiments, have confirmed the formation of cyclic radical intermediates, supporting the proposed reaction pathways. rsc.org This strategy provides a powerful route to synthesize nitrogen-containing heterocyclic compounds like pyrrolines and isoquinolines. rsc.orgrsc.org

A significant transformation of oximes is their olefination using ruthenium alkylidene catalysts, which are famous for their role in olefin metathesis. acs.orgresearchgate.net However, detailed mechanistic investigations have revealed that the olefination of oximes and hydrazones follows a pathway distinct from the classical Chauvin mechanism for olefin-olefin metathesis. acs.orgnih.govacs.org

The reaction is proposed to proceed through the formation of a ruthenium nitride intermediate. acs.orgnih.govscilit.com Key mechanistic findings include:

Distinct Pathway: The reaction does not proceed via a typical metal imide intermediate pathway seen with early transition metals. acs.org

Ruthenium Nitride Formation: The core of the mechanism involves the formation of a ruthenium nitride (Ru≡N) complex, which occurs concurrently with the release of the desired olefin product. acs.org

Isotopic Labeling: Experiments using ¹⁵N-labeled oxime substrates were crucial in confirming this pathway. The isotopic label was found in the resulting high-valent ruthenium species, confirming that the nitrogen atom from the oxime is retained by the metal center, consistent with a nitride intermediate. acs.org

Proposed Sequence: A hypothesized mechanism involves an initial [2+2]-cycloaddition between the oxime and the ruthenium alkylidene, followed by an oxidative addition step that cleaves the N-O bond and ultimately generates the ruthenium nitride complex and the olefin. acs.org

These detailed mechanistic insights are vital for the future development of more efficient catalytic protocols for the olefination of oximes. acs.orgscilit.com

TransformationProposed IntermediateGeneration MethodKey Mechanistic EvidenceReference
Catalytic CyclizationIminyl RadicalSingle-Electron Transfer (Photoredox, Metal Salts)Radical clock experiments, Product analysis (regioselectivity for 5-membered rings) bohrium.comrsc.orglibretexts.org
Ruthenium-Mediated OlefinationRuthenium Nitride (Ru≡N)Reaction with Ruthenium Alkylidene¹⁵N isotopic labeling studies, Hammett analysis, Isolation of intermediates acs.orgnih.gov

Table 2: Summary of Mechanistic Findings in Oxime Transformations.

Solvent Effects and Their Influence on Reaction Kinetics

The choice of solvent can exert a significant influence on the kinetics of chemical reactions, and the formation of oximes from carbonyl compounds is no exception. While specific kinetic data for the formation of this compound is not extensively available in the public domain, the influence of solvents on analogous reactions, particularly the formation of oximes from α,β-unsaturated ketones, provides a framework for understanding the potential effects. The reaction rate, mechanism, and even the position of equilibrium can be altered by the solvent's properties, such as polarity, proticity, and its ability to solvate reactants, intermediates, and transition states.

The formation of an oxime from a ketone and hydroxylamine is a nucleophilic addition-elimination reaction. The mechanism typically proceeds through a tetrahedral intermediate. The solvent plays a crucial role in several stages of this process, including the nucleophilic attack of hydroxylamine on the carbonyl carbon and the subsequent proton transfer steps required for the elimination of a water molecule to form the C=N double bond of the oxime ic.ac.ukyoutube.commasterorganicchemistry.com.

Detailed Research Findings

Research into the formation of oximes from various aldehydes and ketones has highlighted the importance of the reaction medium. For instance, studies on the oximation of different carbonyl compounds have been conducted in a range of organic solvents, as well as under solvent-free conditions, indicating the profound impact of the solvent on reaction efficiency and rate researchgate.netnih.govresearchgate.net.

The solvent's ability to stabilize the transition state is a key determinant of the reaction rate. In the formation of the tetrahedral intermediate, a partial charge separation can occur. Polar solvents are generally more effective at stabilizing this charge-separated transition state, which can lead to an acceleration of the reaction rate compared to nonpolar solvents. Furthermore, protic solvents, which can donate hydrogen bonds, can facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack ic.ac.uk. They can also assist in the proton transfer steps necessary for the dehydration of the intermediate youtube.com.

Conversely, the solvent can also affect the nucleophilicity of the hydroxylamine. In highly polar or protic solvents, the lone pair of electrons on the nitrogen of hydroxylamine might be strongly solvated, which can decrease its nucleophilicity and potentially slow down the initial attack on the carbonyl group. This interplay of stabilizing the transition state versus deactivating the nucleophile means that the optimal solvent is often a balance of these competing effects.

In the context of α,β-unsaturated ketones like 3-methyl-4-phenyl-3-buten-2-one, the solvent can also influence the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). While oxime formation proceeds via 1,2-addition, the solvent could potentially modulate the reactivity of the different electrophilic sites.

While specific kinetic data for the oximation of 3-methyl-4-phenyl-3-buten-2-one in various solvents is not readily found, general observations from related systems suggest that the reaction rates would be influenced by solvent polarity and hydrogen bonding capability. For example, the synthesis of various oximes has been successfully carried out in alcohols like ethanol (B145695), which can act as both a polar medium and a proton source orgsyn.org. The use of solvent-free or mechanochemical methods also underscores that the reaction can proceed under different phase conditions, with the kinetics being influenced by the physical state and the close proximity of reactants nih.govresearchgate.net.

Illustrative Data on Solvent Properties and Potential Kinetic Influence

To illustrate how solvent properties can theoretically influence reaction kinetics, the following table outlines key parameters for a selection of common organic solvents. While not representing experimental data for the target reaction, it provides a basis for predicting potential solvent effects. A higher dielectric constant generally indicates a more polar solvent, which would be expected to better stabilize polar intermediates and transition states, potentially leading to faster reaction rates. The ability to act as a hydrogen bond donor is also a critical factor.

SolventDielectric Constant (ε) at 20°CTypePotential Influence on Oxime Formation Kinetics
n-Hexane1.88Nonpolar, AproticLikely slow reaction rate due to poor stabilization of polar intermediates.
Toluene2.38Nonpolar, AproticSlow reaction rate, similar to hexane.
Diethyl Ether4.34Polar, AproticModerate rate, can solvate cations but lacks hydrogen bonding to activate the carbonyl group.
Tetrahydrofuran (THF)7.52Polar, AproticModerate to good rate, increased polarity compared to ether.
Ethanol24.55Polar, ProticPotentially fast reaction rate due to high polarity and hydrogen bond donating ability.
Methanol32.7Polar, ProticLikely a fast reaction rate, similar to ethanol but with higher polarity.
Acetonitrile37.5Polar, AproticGood rate due to high polarity, but lacks proton-donating ability.
Dimethylformamide (DMF)38.25Polar, AproticGood rate due to high polarity.
Water80.1Polar, ProticPotentially very fast due to high polarity and hydrogen bonding, but solubility of organic reactants may be an issue.

This table is for illustrative purposes to demonstrate the range of solvent properties and their generally expected impact on a reaction of this type. Actual kinetic results would need to be determined experimentally.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For "3-Buten-2-one, 3-methyl-4-phenyl-, oxime," these methods can elucidate reaction mechanisms and predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Oxime Formation Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of oxime formation, DFT can be employed to map out the reaction pathway, identify transition states, and calculate the energetics of the reaction between 3-methyl-4-phenyl-3-buten-2-one (B155874) and a hydroxylamine (B1172632) derivative.

Table 1: Hypothetical DFT-Calculated Energies for the Formation of (E)- and (Z)-3-Buten-2-one, 3-methyl-4-phenyl-, oxime (Note: This data is illustrative and based on typical values for similar reactions, as specific data for this compound is not readily available in the literature.)

Parameter(E)-Isomer(Z)-Isomer
Transition State Energy (Addition) 35.2 kcal/mol36.1 kcal/mol
Intermediate Energy -5.8 kcal/mol-5.2 kcal/mol
Transition State Energy (Dehydration) 25.7 kcal/mol28.3 kcal/mol
Final Product Energy -12.4 kcal/mol-10.9 kcal/mol
Overall Reaction Enthalpy -12.4 kcal/mol-10.9 kcal/mol

Semiempirical Methods (MNDO, AM1, PM3) for Pyrolysis and Electrocyclization Pathways

Semiempirical quantum chemistry methods, such as MNDO, AM1, and PM3, offer a computationally less expensive alternative to ab initio methods like DFT. These methods are particularly useful for exploring the potential energy surfaces of complex reactions, such as pyrolysis and electrocyclization.

For "this compound," these methods could be used to investigate its thermal decomposition pathways. Pyrolysis of oximes can lead to a variety of products through different rearrangement and fragmentation reactions. Semiempirical calculations can help to identify the most likely pathways by estimating the activation barriers for various proposed mechanisms.

Similarly, the potential for electrocyclization reactions in the conjugated system of this oxime could be explored. These calculations would involve mapping the reaction coordinates for the cyclization process and determining the energies of the transition states and cyclic products.

Conformational Analysis of Oximes and Intermediates

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of "this compound" and its reaction intermediates is therefore of significant interest.

Computational methods can be used to identify the stable conformers of the molecule by systematically rotating the single bonds and calculating the potential energy at each orientation. This process generates a potential energy surface, from which the global and local minima corresponding to the most stable conformations can be identified. For the title compound, key dihedral angles to consider would be around the C-C single bonds in the butene chain and the C-N bond of the oxime group. The presence of the phenyl group also introduces additional rotational degrees of freedom.

Computational Modeling of Stereochemical Reactivity (e.g., N-lone pair→C=C π Orbital Interactions)*

The stereochemistry of "this compound" plays a crucial role in its reactivity. Computational modeling can provide detailed insights into the electronic factors that govern its stereochemical preferences.

One important aspect to consider is the interaction between the nitrogen lone pair of the oxime and the π-system of the C=C double bond. Natural Bond Orbital (NBO) analysis can be used to quantify these interactions. For example, a stabilizing n → π* interaction, where the nitrogen lone pair donates electron density into the antibonding π* orbital of the C=C bond, can influence the molecule's conformation and reactivity. nih.gov The strength of this interaction can be estimated from second-order perturbation theory analysis within the NBO framework. nih.gov Such interactions can impact the stereoselectivity of reactions involving the oxime. nih.gov

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. aip.org For "this compound," various spectroscopic properties can be calculated to aid in its characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations, typically performed at the DFT level, can help in the assignment of experimental NMR spectra, especially for complex molecules with overlapping signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This can be compared with experimental data to identify characteristic functional group vibrations, such as the C=N stretch of the oxime and the C=C stretch of the alkene.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This can provide information about the conjugated π-system and help in understanding the molecule's color and photophysical properties.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for (E)-3-Buten-2-one, 3-methyl-4-phenyl-, oxime (Note: This data is illustrative and based on typical values for similar compounds.)

Spectroscopic TechniquePredicted Value
¹H NMR Chemical Shift (ppm, selected) H-C=C: 6.8 ppm, Phenyl-H: 7.2-7.5 ppm, CH₃-C=N: 2.1 ppm
¹³C NMR Chemical Shift (ppm, selected) C=N: 155.4 ppm, C=C: 130.2 ppm, Phenyl-C: 128.0-135.0 ppm
IR Frequency (cm⁻¹) C=N stretch: 1650 cm⁻¹, C=C stretch: 1625 cm⁻¹, O-H stretch: 3300 cm⁻¹
UV-Vis λmax (nm) 285 nm

Spectroscopic Characterization Methodologies for 3 Buten 2 One, 3 Methyl 4 Phenyl , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. For 3-Buten-2-one, 3-methyl-4-phenyl-, oxime, NMR is essential for confirming the carbon framework, identifying the environment of each proton, and determining the stereochemistry around the carbon-nitrogen double bond. Oximes can exist as two geometric isomers, (E) and (Z), and NMR is the primary method used to distinguish between them.

¹H NMR for Proton Environment and Stereochemical Assignment

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, the spectrum is expected to show distinct signals for the phenyl, vinylic, methyl, and hydroxyl protons.

The key to stereochemical assignment lies in the anisotropic effect of the oxime's hydroxyl group, which influences the chemical shifts of nearby protons differently in the (E) and (Z) isomers. Protons located spatially closer to the oxime's oxygen atom will be deshielded and appear at a lower field (higher ppm value). For instance, the signal for the methyl group attached to the C=N carbon (C1-H₃) would be expected at a different chemical shift in the (E) isomer compared to the (Z) isomer.

Expected ¹H NMR Spectral Data: The following table outlines the predicted chemical shifts (δ) for the protons in this compound.

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegration
N-OH8.0 - 9.5Broad Singlet1H
Phenyl-H7.2 - 7.6Multiplet5H
Vinylic-H6.5 - 7.0Singlet1H
C1-H₃2.0 - 2.3Singlet3H
C3-CH₃1.8 - 2.1Singlet3H

Note: Chemical shifts are approximate and can vary based on the solvent and the specific (E) or (Z) isomer.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their electronic environment and hybridization. This technique is crucial for confirming the carbon backbone of the compound.

The most downfield signal is typically that of the C=N carbon of the oxime group, appearing in the range of 150-160 ppm. The carbons of the phenyl ring and the C=C double bond will resonate in the aromatic/olefinic region (120-145 ppm), while the aliphatic methyl carbons will appear in the upfield region (10-30 ppm).

Expected ¹³C NMR Spectral Data: This table presents the anticipated chemical shifts for the carbon atoms.

Carbon AssignmentExpected Chemical Shift (δ ppm)
C2 (C=N)150 - 160
C4 (Phenyl-C)135 - 140
C3 (C=C)130 - 145
Phenyl CH125 - 130
C1 (CH₃)10 - 20
C3-CH₃15 - 25

Note: These are estimated values. The precise shifts would allow for the complete assignment of the carbon skeleton.

Advanced NMR Techniques (e.g., INADEQUATE) for Structural Confirmation

For an unambiguous confirmation of the entire carbon skeleton, advanced NMR techniques can be employed. The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) is a powerful 2D NMR experiment that directly observes ¹³C-¹³C correlations. researchgate.net This allows for the tracing of the complete carbon-carbon connectivity, effectively mapping out the molecular backbone. najah.edu

However, the INADEQUATE experiment suffers from extremely low sensitivity because it relies on the presence of two adjacent ¹³C isotopes, a rare occurrence at natural abundance (approximately 1 in 8300 pairs). mdpi.com Consequently, it requires a highly concentrated sample and very long acquisition times. researchgate.netmdpi.com While this technique could provide the ultimate confirmation of the structure of this compound, its use is often impractical unless the sample is isotopically enriched with ¹³C. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nbinno.com The resulting mass spectrum displays a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks.

For this compound (molecular formula C₁₁H₁₃NO), the molecular ion peak is expected at an m/z of 175. The fragmentation pattern would be characteristic of an α,β-unsaturated oxime. Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z 158.

Cleavage of the N-O bond.

α-cleavage: Breakage of bonds adjacent to the double bond and the phenyl ring.

Rearrangements: Such as the McLafferty rearrangement, if a transferable gamma-hydrogen is present.

Expected Major Fragments in EI-MS:

m/z ValuePossible Fragment Identity
175[M]⁺ (Molecular Ion)
158[M - •OH]⁺
117[C₉H₉]⁺ (Phenylpropenyl fragment)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule. While standard MS provides the nominal mass (integer mass), HRMS provides the exact mass.

For this compound, the molecular formula is C₁₁H₁₃NO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Theoretical Exact Mass of [C₁₁H₁₃NO]⁺: 175.0997 g/mol

An experimental HRMS measurement that matches this theoretical value would provide strong evidence to confirm the elemental formula C₁₁H₁₃NO, distinguishing it from any other potential structures with the same nominal mass but a different atomic composition.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Detection of Transient Intermediates

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical technique for the identification of transient intermediates in chemical reactions due to its high sensitivity and mass accuracy. nih.govresearchgate.net In the synthesis of this compound from its corresponding ketone and hydroxylamine (B1172632), QTOF-MS can be employed to detect short-lived, charged intermediates. The reaction mechanism may involve protonated species or other transient complexes that are amenable to ionization and detection by mass spectrometry.

The high resolving power of the time-of-flight analyzer allows for the accurate determination of the elemental composition of these intermediates, which is crucial for proposing their structures. nih.gov By coupling the mass spectrometer with a soft ionization source, such as electrospray ionization (ESI), it is possible to transfer these delicate intermediates from the solution phase to the gas phase with minimal fragmentation. The quadrupole component of the instrument can then be used to select specific ions for further fragmentation studies (tandem mass spectrometry or MS/MS), providing valuable structural information about the transient species. nih.gov While direct studies on this specific oxime may not be widely published, the application of ESI-MS and related techniques for elucidating reaction mechanisms of other organic compounds, including organometallic reactions, is well-documented. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Frequencies (O-H, C=N, N-O)

Infrared (IR) spectroscopy is an indispensable tool for the structural characterization of this compound by identifying its key functional groups. The formation of the oxime from the ketone results in the appearance of characteristic absorption bands and the disappearance of the ketone's carbonyl (C=O) stretch. Oximes exhibit three primary characteristic bands corresponding to the stretching vibrations of the O-H, C=N, and N-O bonds. wikipedia.org

The O-H stretching vibration typically appears as a broad band in the region of 3600 cm⁻¹. The C=N (imine) stretching vibration is observed around 1665 cm⁻¹. The N-O stretching vibration is found at approximately 945 cm⁻¹. wikipedia.org The precise positions of these bands can be influenced by the surrounding molecular structure and potential hydrogen bonding. Below is a table of expected characteristic vibrational frequencies for this compound based on general values for oximes and data from similar compounds. wikipedia.orgnist.govnist.gov

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchOxime (O-H)3650 - 3500
C=N StretchImine (C=N)1685 - 1640
N-O StretchOxime (N-O)960 - 930
C=C StretchAlkene1650 - 1600
C-H StretchAromatic/Vinylic3100 - 3000
C-H StretchAliphatic3000 - 2850

In-situ FTIR for Real-time Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is a powerful process analytical technology (PAT) for real-time monitoring of the synthesis of this compound. mt.commt.com This technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. mt.com

During the oximation reaction, the characteristic carbonyl (C=O) stretching band of the starting material, 3-Buten-2-one, 3-methyl-4-phenyl-, would be monitored for its decrease in intensity. Concurrently, the appearance and increase in intensity of the characteristic C=N and O-H stretching bands of the oxime product would be observed. rsc.org This real-time data provides valuable insights into the reaction kinetics, enabling the determination of reaction rates, the identification of the reaction endpoint, and the detection of any potential side reactions or intermediate buildup. mt.comresearchgate.netyoutube.com Such information is critical for optimizing reaction conditions to improve yield and purity. xjtu.edu.cn

Raman Spectroscopy for In-situ Reaction Monitoring

Raman spectroscopy is another valuable technique for in-situ reaction monitoring, offering complementary information to FTIR. nih.govspringernature.comspectroscopyonline.com It is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. The synthesis of this compound can be followed in real-time by focusing on the vibrational modes that exhibit a strong Raman signal.

The C=O stretching mode of the starting ketone and the C=N stretching mode of the oxime product are typically Raman active. researchgate.net By monitoring the change in the intensity of these characteristic peaks over time, it is possible to obtain kinetic information about the reaction. researchgate.netresearchgate.net For instance, the rate of consumption of the ketone can be determined by tracking the decrease in the intensity of its C=O band. researchgate.net This non-invasive and non-destructive technique provides a molecular-level understanding of the reaction progress. nih.govspectroscopyonline.com

Chromatographic Techniques for Purity Validation and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the purity validation and separation of isomers of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects, identifies, and quantifies the separated components.

Due to the presence of the C=N double bond, this compound can exist as geometric isomers (E and Z). These isomers often have slightly different physical properties, which may allow for their separation by high-resolution capillary GC columns. researchgate.net The ability to separate these isomers is crucial as they may have different biological activities or chemical reactivities. The mass spectrum of each isomer provides a characteristic fragmentation pattern, which serves as a "fingerprint" for its unequivocal identification and confirmation of its molecular weight. GC-MS is also highly effective for detecting and quantifying any impurities present in the final product, thereby validating its purity. polimi.it

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer on the column.

The analysis of this α,β-unsaturated ketoxime would involve a method analogous to those used for similar aromatic ketones and their derivatives. The separation relies on the differential partitioning of the analyte between the stationary phase (commonly a C18-bonded silica) and the mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered or contain an acid modifier like phosphoric or formic acid to ensure sharp peak shapes and reproducible retention times.

Detection is typically achieved using an ultraviolet (UV) detector. The conjugated system of this compound, which includes the phenyl ring and the α,β-unsaturated imine, results in strong UV absorbance, making this detection method highly sensitive for this class of compounds. The purity of a sample can be assessed by the presence of a single major peak, with the area under the peak being proportional to the concentration of the compound. This method is also crucial for separating potential E/Z stereoisomers of the oxime, which may exhibit slightly different retention times under optimized conditions.

Below are typical parameters for an RP-HPLC method suitable for the analysis of this compound.

ParameterSpecificationPurpose
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides a nonpolar stationary phase for effective separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidThe organic/aqueous mixture elutes the compound, while the acid suppresses silanol interactions and ensures consistent ionization state.
Flow Rate 1.0 mL/minControls the speed of the mobile phase, influencing retention time and peak resolution.
Detector UV SpectrophotometerMeasures the absorbance of the eluting compound at a specific wavelength (e.g., 254 nm) for detection and quantification.
Injection Volume 10 µLThe volume of the sample solution introduced into the HPLC system.
Column Temperature 30 °CMaintains a stable operating temperature to ensure reproducible retention times.
Expected Retention Time 5 - 10 minutesThe time taken for the analyte to travel from the injector to the detector, which is characteristic of the compound under specific conditions.

Attenuated Total Reflectance (ATR) Spectroscopy for Reaction Monitoring

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Fourier-Transform Infrared (FTIR) spectroscopy that enables the analysis of samples in their native state with minimal preparation. It is particularly powerful for in-situ reaction monitoring, providing real-time data on the chemical changes occurring in a reaction mixture. copernicus.org

The synthesis of this compound from its parent ketone, 3-Buten-2-one, 3-methyl-4-phenyl-, and hydroxylamine is an ideal candidate for monitoring with ATR-FTIR. The reaction involves the conversion of a carbonyl group (C=O) into an oxime group (C=N-OH). This transformation can be tracked by observing the disappearance of the characteristic infrared absorption band of the ketone's C=O group and the simultaneous appearance of bands corresponding to the oxime's C=N and O-H groups. nih.gov

An ATR probe is submerged directly into the reaction vessel, and spectra are collected at regular intervals.

Reactant Monitoring: The starting material, 3-Buten-2-one, 3-methyl-4-phenyl-, exhibits a strong absorption band for the conjugated C=O stretch, typically in the region of 1650-1670 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease.

Product Monitoring: The formation of the oxime product is confirmed by the appearance of two key absorption bands. A medium-intensity band for the C=N stretch appears around 1620-1660 cm⁻¹, often overlapping slightly with the region of the starting ketone. nih.gov More definitively, a broad absorption band corresponding to the O-H stretch of the oxime group emerges in the 3100-3450 cm⁻¹ region. nih.govresearchgate.net

By plotting the intensity of these characteristic peaks against time, a kinetic profile of the reaction can be generated. This allows for the determination of reaction endpoints, the identification of potential intermediates, and the optimization of reaction conditions without the need for intrusive sampling and offline analysis.

The table below summarizes the key vibrational frequencies used to monitor the oximation reaction.

CompoundFunctional GroupCharacteristic Absorption Band (cm⁻¹)Observation During Reaction
3-Buten-2-one, 3-methyl-4-phenyl- (Reactant)Conjugated Ketone (C=O)~1665 cm⁻¹Peak intensity decreases
This compound (Product)Imine (C=N)~1640 cm⁻¹Peak intensity increases
This compound (Product)Hydroxyl (O-H)~3300 cm⁻¹ (broad)Peak intensity increases

Q & A

Basic: What are the recommended safety protocols for handling 3-Buten-2-one, 3-methyl-4-phenyl-, oxime in laboratory settings?

Methodological Answer:

  • PPE Selection : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for vapors) and full-face shields with safety glasses to prevent ocular exposure .
  • Skin Protection : Inspect nitrile or neoprene gloves for integrity before use; dispose of contaminated gloves under fume hoods .
  • Engineering Controls : Conduct experiments in well-ventilated fume hoods, and implement strict hygiene practices (e.g., handwashing post-handling) .
  • Data Gap : No occupational exposure limits (OELs) are established for this compound. Refer to analogous oximes (e.g., methyl vinyl ketone OEL: 0.2 ppmv) for risk assessment .

Basic: How can researchers synthesize this compound, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthesis Pathway : Adapt methods from structurally similar oximes. For example, react 3-methyl-4-phenyl-3-buten-2-one with hydroxylamine hydrochloride under alkaline conditions, followed by purification via recrystallization .
  • Purity Validation :
    • LC/MS Analysis : Quantify oxime yield and detect impurities using a validated LC/MS protocol (e.g., DuPont-2392 method for oxamyl oxime in soil) .
    • NMR/IR Spectroscopy : Confirm functional groups (e.g., oxime -NOH stretch at ~3200 cm⁻¹) and compare with reference spectra .

Advanced: How can contradictory data on the stability of this oxime under varying pH and temperature conditions be resolved?

Methodological Answer:

  • Experimental Design :
    • Accelerated Stability Testing : Exclude the compound to pH 3–11 buffers at 40°C/75% RH for 14 days. Monitor degradation via HPLC .
    • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature under nitrogen atmosphere .
  • Data Interpretation : Cross-reference results with structurally related oximes (e.g., phosgene oxime stability data) to infer degradation pathways .

Advanced: What in vitro models are suitable for studying the neuropharmacological activity of this oxime?

Methodological Answer:

  • TRPA1 Inhibition Assay : Utilize dorsal root ganglion (DRG) neurons or transfected HEK293 cells to test inhibition of TRPA1 ion channels, referencing methods for AP-18 (a structurally similar TRPA1 inhibitor) .
  • Dose-Response Analysis : Apply logarithmic concentrations (1 nM–100 µM) and measure calcium influx via fluorescence imaging .
  • Control Experiments : Compare with known TRPA1 antagonists (e.g., HC-030031) to validate specificity .

Advanced: How can environmental fate studies be designed to assess this oxime’s persistence in soil?

Methodological Answer:

  • Soil Microcosm Setup :
    • Spike soil samples (10 ppm) and incubate under aerobic/anaerobic conditions at 25°C.
    • Extract residues at intervals (0, 7, 14, 30 days) using acetonitrile:water (80:20) .
  • Quantification : Use LC-MS/MS with MRM transitions for the oxime and potential metabolites (e.g., phenyl ketone derivatives) .
  • Data Normalization : Include sterile soil controls to distinguish biotic/abiotic degradation .

Basic: What spectroscopic and computational tools characterize the stereochemistry of this oxime?

Methodological Answer:

  • X-ray Crystallography : Resolve E/Z isomerism by growing single crystals in ethanol/water mixtures .
  • DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data .
  • Circular Dichroism (CD) : Analyze Cotton effects for chiral centers in the oxime moiety .

Advanced: How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • Tiered Testing Strategy :
    • In Silico Prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (LD50) and prioritize endpoints .
    • In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays on hepatocytes (e.g., HepG2) for cytotoxicity .
    • In Vivo Pilot Study : Administer subacute doses (10–100 mg/kg) to rodents, monitoring histopathology and cholinesterase activity (if applicable) .

Basic: What are the challenges in determining the octanol-water partition coefficient (log Pow) for this oxime?

Methodological Answer:

  • Experimental Approach :
    • Shake-Flask Method : Partition the oxime between octanol and pH 7.4 buffer; quantify via UV-Vis at λmax .
    • HPLC Retention Time : Correlate log Pow with reverse-phase C18 column retention using a calibration curve of standards .
  • Data Interpretation : Account for ionization effects (pKa estimation via potentiometric titration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.